Granisétron

Vue d'ensemble

Description

Granisetron is a potent and selective antagonist of the serotonin 5-HT3 receptor, which is a ligand-gated ion channel that mediates fast synaptic transmission in the central and peripheral nervous systems. It is primarily used as an antiemetic to treat nausea and vomiting caused by chemotherapy, radiotherapy, and postoperative conditions . Granisetron binds to the 5-HT3 receptor with high affinity and blocks the influx of sodium and calcium ions that occurs upon serotonin binding .

Applications De Recherche Scientifique

Granisetron has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the interactions of 5-HT3 receptor antagonists.

Biology: Investigated for its role in modulating neurotransmitter release and synaptic transmission.

Medicine: Widely used in clinical settings to prevent and treat nausea and vomiting associated with chemotherapy, radiotherapy, and surgery

Industry: Employed in the development of transdermal delivery systems and other pharmaceutical formulations.

Mécanisme D'action

Target of Action

Granisetron is a potent and selective antagonist of the serotonin 5-HT3 receptors . These receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems .

Mode of Action

Granisetron works by binding to the 5-HT3 receptors with high affinity . This binding inhibits the action of serotonin, a neurotransmitter involved in the regulation of nausea and vomiting . The antiemetic activity of the drug is brought about through the inhibition of 5-HT3 receptors present both centrally (in the medullary chemoreceptor zone) and peripherally (in the gastrointestinal tract) .

Biochemical Pathways

The primary biochemical pathway affected by granisetron involves the serotonin (5-HT) system. By blocking the 5-HT3 receptors, granisetron prevents serotonin from binding to these receptors and triggering the vomiting reflex . This action helps to alleviate symptoms of nausea and vomiting.

Pharmacokinetics

Granisetron exhibits a bioavailability of 60% . It is metabolized in the liver, primarily through the processes of N-demethylation, aromatic ring oxidation, and conjugation . About 65% of the drug is bound to plasma proteins . The elimination half-life of granisetron ranges from 3 to 14 hours , and it is excreted both renally (11-12%) and fecally (38%) .

Result of Action

The primary result of granisetron’s action is the prevention of nausea and vomiting. This is particularly beneficial in patients undergoing cancer chemotherapy, radiation therapy, and postoperative care, where these symptoms are common . By reducing these symptoms, granisetron improves patient comfort during these treatments .

Action Environment

The efficacy and stability of granisetron can be influenced by various environmental factors. For instance, the drug’s effectiveness can be affected by the specific chemotherapy or radiation therapy regimen used, as these treatments can vary in their emetogenic potential . Additionally, individual patient characteristics, such as age, gender, and overall health status, can also influence the drug’s action .

Méthodes De Préparation

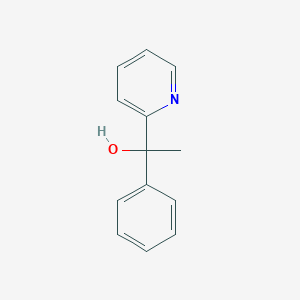

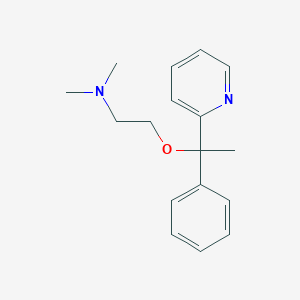

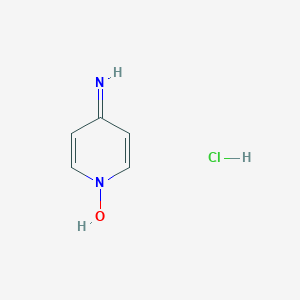

Synthetic Routes and Reaction Conditions: Granisetron can be synthesized through a multi-step process involving the formation of an indazole ring system. The key steps include the cyclization of appropriate precursors to form the indazole core, followed by functionalization at specific positions to introduce the desired substituents .

Industrial Production Methods: The industrial production of granisetron hydrochloride involves dissolving granisetron hydrochloride, a pH regulator, an isotonic regulator, and a stabilizer in water for injection. The pH of the solution is adjusted to 4.5 to 6.5, followed by filtration through a microporous membrane to obtain a fine liquid. The final product is filled, sealed, and sterilized to ensure stability and quality .

Analyse Des Réactions Chimiques

Types of Reactions: Granisetron undergoes various chemical reactions, including:

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .

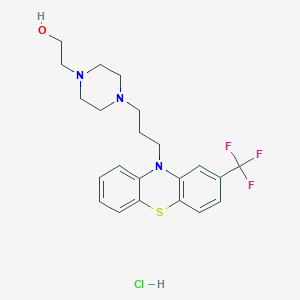

Comparaison Avec Des Composés Similaires

- Ondansetron

- Dolasetron

- Palonosetron

- Tropisetron

- Alosetron

Granisetron stands out due to its efficacy in preventing chemotherapy-induced nausea and vomiting, as well as its use in special populations such as patients with hepatic or renal impairment .

Propriétés

Key on ui mechanism of action |

Granisetron is a potent, selective antagonist of 5-HT3 receptors. The antiemetic activity of the drug is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract). This inhibition of 5-HT3 receptors in turn inhibits the visceral afferent stimulation of the vomiting center, likely indirectly at the level of the area postrema, as well as through direct inhibition of serotonin activity within the area postrema and the chemoreceptor trigger zone. |

|---|---|

Numéro CAS |

109889-09-0 |

Formule moléculaire |

C18H24N4O |

Poids moléculaire |

315.4 g/mol |

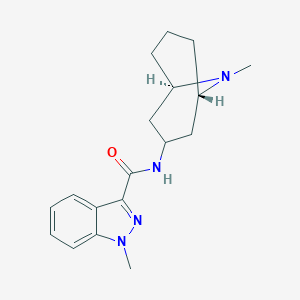

Nom IUPAC |

N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1-(trideuteriomethyl)indazole-3-carboxamide |

InChI |

InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/i2D3 |

Clé InChI |

MFWNKCLOYSRHCJ-BMSJAHLVSA-N |

SMILES |

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C |

SMILES isomérique |

[2H]C([2H])([2H])N1C2=CC=CC=C2C(=N1)C(=O)NC3CC4CCCC(C3)N4C |

SMILES canonique |

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C |

Apparence |

White to yellowish white crystalline powder |

melting_point |

219 °C (hydrochloride salt) |

Key on ui other cas no. |

109889-09-0 |

Description physique |

Solid |

Pictogrammes |

Irritant |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Numéros CAS associés |

107007-99-8 (mono-hydrochloride) |

Solubilité |

4.34e-01 g/L |

Synonymes |

1-Methyl-N-(endo-9-Methyl-9-Azabicyclo(3.3.1)non-3-yl)-1H-Indazole-3-Carboxamide BRL 43694 BRL 43694A BRL-43694 BRL-43694A BRL43694 BRL43694A Granisetron Granisetron Hydrochloride Granisetron Monohydrochloride Hydrochloride, Granisetron Kytril Monohydrochloride, Granisetron |

Origine du produit |

United States |

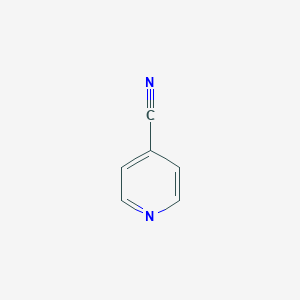

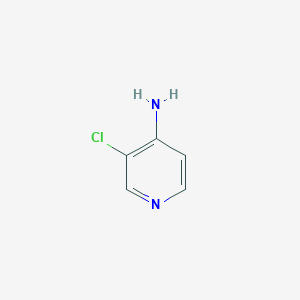

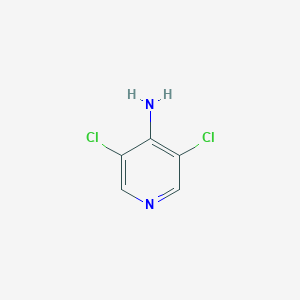

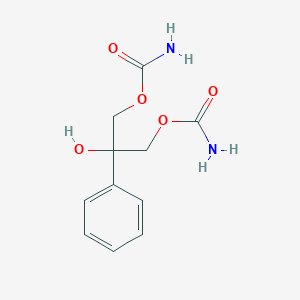

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

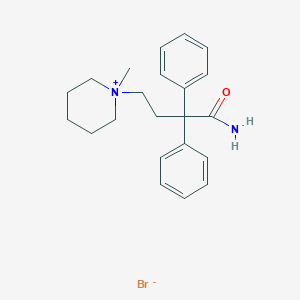

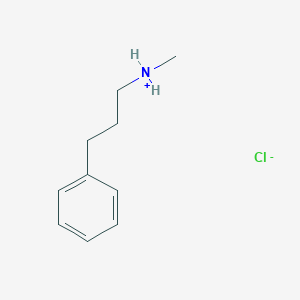

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(2-Ethoxyphenoxy)(phenyl)methyl]morpholin-3-one](/img/structure/B195892.png)

![7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B195916.png)